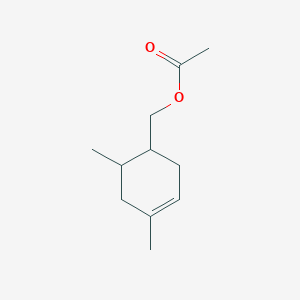
(4,6-Dimethylcyclohex-3-enyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylcyclohex-3-ene-1-methyl acetate typically involves the esterification of 3,5-dimethylcyclohex-3-ene-1-methanol with acetic acid or acetic anhydride in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, the production of 3,5-Dimethylcyclohex-3-ene-1-methyl acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dimethylcyclohex-3-ene-1-methyl acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
Chemistry: 3,5-Dimethylcyclohex-3-ene-1-methyl acetate is used as a reference compound in chromatographic analyses, particularly in high-performance liquid chromatography (HPLC) and gas chromatography (GC) to study separation techniques .
Biology and Medicine: The compound’s fragrance properties make it valuable in the formulation of perfumes and other scented products. It is also studied for its potential biological activities, including antimicrobial and antioxidant properties .
Industry: In the fragrance industry, 3,5-Dimethylcyclohex-3-ene-1-methyl acetate is used to impart citrus and floral notes to various products, including perfumes, soaps, and detergents .
Mechanism of Action
its fragrance properties suggest that it interacts with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic odor . The molecular targets and pathways involved in its potential antimicrobial and antioxidant activities are subjects of ongoing research.
Comparison with Similar Compounds
- 2,4-Dimethyl-3-cyclohexene-1-methyl acetate
- 3,5-Dimethyl-3-cyclohexene-1-methanoacetate
- Cyclohexane methanol, 2,4-dimethyl: acetate
Uniqueness: 3,5-Dimethylcyclohex-3-ene-1-methyl acetate is unique due to its specific structural configuration, which imparts distinct olfactory properties compared to its similar compounds. Its combination of citrus and floral notes makes it particularly valuable in fragrance formulations .
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(4,6-dimethylcyclohex-3-en-1-yl)methyl acetate |
InChI |
InChI=1S/C11H18O2/c1-8-4-5-11(9(2)6-8)7-13-10(3)12/h4,9,11H,5-7H2,1-3H3 |
InChI Key |
MEGYWGIVWOSBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CCC1COC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















